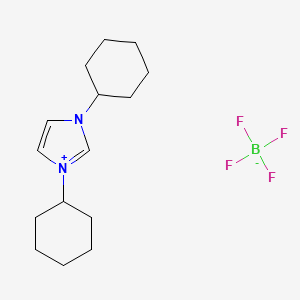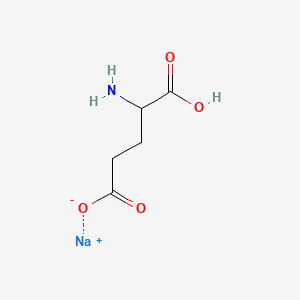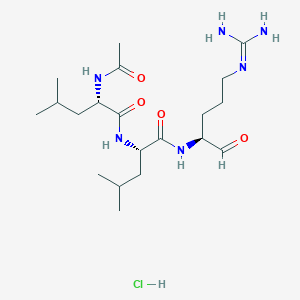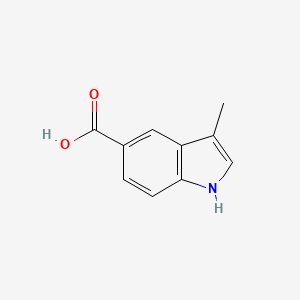
Peptide histidine isoleucine
Overview
Description
Peptide histidine isoleucine is a biologically active peptide that belongs to the secretin superfamily. It is co-synthesized with vasoactive intestinal peptide from a common precursor and shares structural similarities with other peptides in this family. This compound is known for its role in various physiological processes, including the regulation of water and electrolyte transport in the intestines, and modulation of cardiovascular functions .
Mechanism of Action
- PHI primarily targets a specific receptor. In a study conducted on goldfish, researchers isolated and characterized the first PHI/PHV receptor. This receptor is activated by human PHV and, to a lesser extent, human PHI and helodermin. Interestingly, it can also interact with goldfish PHI and its C-terminally extended form, PHV .
- PHI affects various pathways, including those related to water and electrolyte balance. For instance, it inhibits net absorption of water, sodium, potassium, and bicarbonate, while inducing net secretion of chloride .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Peptide histidine isoleucine is involved in several biochemical reactions, particularly in the regulation of water and electrolyte transport in the intestines. It interacts with various enzymes and proteins, including pituitary adenylate cyclase-activating polypeptide receptors, which are crucial for its function. The peptide binds to these receptors, leading to the activation of adenylate cyclase and subsequent production of cyclic adenosine monophosphate . This interaction is essential for the peptide’s role in modulating intestinal fluid and electrolyte balance.
Cellular Effects
This compound exerts significant effects on different cell types and cellular processes. In the gastrointestinal tract, it influences the absorption and secretion of fluids and electrolytes, thereby regulating intestinal motility and function . The peptide also affects cell signaling pathways, particularly those involving cyclic adenosine monophosphate, which plays a role in gene expression and cellular metabolism. Additionally, this compound has been shown to impact the proliferation and differentiation of certain cell types, including neuroendocrine cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific receptors on target cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels . The elevated cyclic adenosine monophosphate activates protein kinase A, which then phosphorylates various target proteins, resulting in changes in gene expression and cellular function. This compound also interacts with other signaling molecules, such as G proteins, to modulate its effects on target cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The peptide is relatively stable under physiological conditions but can degrade over extended periods . Studies have shown that the peptide’s effects on cellular function, such as fluid and electrolyte transport, are reversible and diminish after the peptide is removed . Long-term exposure to this compound can lead to adaptive changes in target cells, including alterations in receptor expression and signaling pathway activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the peptide primarily influences fluid and electrolyte transport in the intestines . At higher doses, it can cause more pronounced effects, such as changes in blood pressure and heart rate . Toxic or adverse effects have been observed at very high doses, including gastrointestinal disturbances and alterations in electrolyte balance . These findings highlight the importance of dose-dependent effects and the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism . It interacts with enzymes such as aminopeptidases, which cleave the peptide into smaller fragments for further metabolism . The peptide also influences metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . These interactions are crucial for maintaining cellular energy balance and metabolic homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . In the intestines, the peptide is localized to intramural neurons, where it regulates fluid and electrolyte transport . The peptide is also found in the central nervous system, where it influences neuroendocrine functions . The distribution of this compound within tissues is essential for its physiological roles and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The peptide is primarily localized to the plasma membrane and intracellular vesicles, where it interacts with its receptors and signaling molecules . Post-translational modifications, such as phosphorylation, can influence the peptide’s localization and activity . These modifications are essential for regulating the peptide’s function and ensuring its proper distribution within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Peptide histidine isoleucine can be synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s amine group.
Coupling: of the next amino acid using a coupling reagent such as dicyclohexylcarbodiimide.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and purification using high-performance liquid chromatography.
Industrial Production Methods: In an industrial setting, this compound can be produced using recombinant DNA technology. This involves inserting the gene encoding the peptide into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Peptide histidine isoleucine undergoes various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: The peptide can undergo reduction reactions, particularly at the disulfide bonds if present.
Substitution: The amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents.
Major Products:
Oxidation Products: Oxidized histidine derivatives.
Reduction Products: Reduced forms of the peptide.
Substitution Products: Peptide analogs with substituted amino acids.
Scientific Research Applications
Peptide histidine isoleucine has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating water and electrolyte transport in the intestines.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases and gastrointestinal disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Comparison with Similar Compounds
Peptide histidine isoleucine is similar to other peptides in the secretin superfamily, such as:
Peptide histidine valine: Shares high structural similarity and overlapping biological functions.
Vasoactive intestinal peptide: Co-synthesized from the same precursor and involved in similar physiological processes.
Pituitary adenylate cyclase-activating polypeptide: Shares structural and functional similarities but has distinct receptor interactions.
Uniqueness: this compound is unique in its specific receptor interactions and its role in regulating both cardiovascular and gastrointestinal functions. Its ability to modulate multiple physiological processes makes it a valuable peptide for research and therapeutic applications .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H216N36O41/c1-18-72(14)109(111(141)189)171-128(206)92(51-70(10)11)161-132(210)100(63-175)166-121(199)87(41-43-105(183)184)155-122(200)89(48-67(4)5)160-125(203)93(53-77-32-36-80(178)37-33-77)162-118(196)84(30-23-25-45-138)153-117(195)83(29-22-24-44-137)152-112(190)74(16)150-130(208)98(61-173)167-124(202)91(50-69(8)9)159-120(198)86(40-42-102(140)180)151-103(181)59-146-115(193)88(47-66(2)3)157-123(201)90(49-68(6)7)158-119(197)85(31-26-46-145-136(142)143)154-131(209)99(62-174)168-126(204)94(54-78-34-38-81(179)39-35-78)163-127(205)97(57-107(187)188)164-133(211)101(64-176)169-135(213)110(75(17)177)172-129(207)95(52-76-27-20-19-21-28-76)165-134(212)108(71(12)13)170-104(182)60-147-116(194)96(56-106(185)186)156-113(191)73(15)149-114(192)82(139)55-79-58-144-65-148-79/h19-21,27-28,32-39,58,65-75,82-101,108-110,173-179H,18,22-26,29-31,40-57,59-64,137-139H2,1-17H3,(H2,140,180)(H2,141,189)(H,144,148)(H,146,193)(H,147,194)(H,149,192)(H,150,208)(H,151,181)(H,152,190)(H,153,195)(H,154,209)(H,155,200)(H,156,191)(H,157,201)(H,158,197)(H,159,198)(H,160,203)(H,161,210)(H,162,196)(H,163,205)(H,164,211)(H,165,212)(H,166,199)(H,167,202)(H,168,204)(H,169,213)(H,170,182)(H,171,206)(H,172,207)(H,183,184)(H,185,186)(H,187,188)(H4,142,143,145)/t72-,73-,74-,75+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAKZYXFPNRMLP-RMYDINGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CN=CN4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C136H216N36O41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3011.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96849-38-6 | |
| Record name | Peptide histidine isoleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096849386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N4,N4'-Bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1591371.png)






![RuCl2[(R)-DM-BINAP][(R,R)-DPEN]](/img/structure/B1591378.png)






